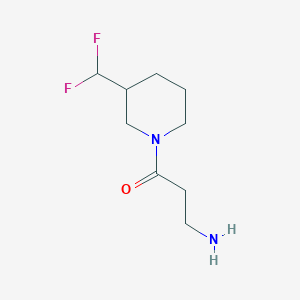

3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-[3-(difluoromethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2O/c10-9(11)7-2-1-5-13(6-7)8(14)3-4-12/h7,9H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMAFTCAOYOYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCN)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one is a heterocyclic organic compound with significant potential in pharmaceutical applications. Its molecular formula is C9H16F2N2O, and it has a molecular weight of 206.23 g/mol. This compound is primarily researched for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic effects.

The compound's structure includes a piperidine ring substituted with a difluoromethyl group, contributing to its unique biological properties. The IUPAC name for this compound is this compound. It is often used as a pharmaceutical intermediate due to its reactive functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C9H16F2N2O |

| Molecular Weight | 206.23 g/mol |

| Purity | Typically ≥95% |

| Physical State | Solid or semi-solid |

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition is crucial as PI3K pathways are implicated in various diseases, including cancer and inflammatory disorders. The compound demonstrated significant inhibitory activity against these enzymes, suggesting its utility in developing targeted cancer therapies .

Case Study: Inhibition Potency

In a comparative analysis, derivatives of similar compounds showed varying degrees of potency against GSK-3β, a kinase involved in numerous cellular processes. For instance, certain derivatives exhibited IC50 values around 360 nM, indicating strong inhibitory effects that could translate into therapeutic benefits .

Cytotoxicity and Selectivity

The cytotoxic profile of this compound was evaluated against various cancer cell lines. The results indicated that while the compound possesses cytotoxic properties, it also demonstrates selectivity, sparing normal cells and thus reducing potential side effects associated with traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the piperidine ring and substituents significantly affect biological activity. For example, introducing different functional groups can enhance potency or alter selectivity towards specific kinases .

| Modification | Effect on Activity |

|---|---|

| Addition of amide bonds | Improved metabolic stability |

| Alteration of substituents | Varied inhibitory potency |

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one is investigated for its potential as a pharmaceutical intermediate. Its piperidine moiety is known to enhance bioactivity and selectivity in drug design. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for treating pain-related disorders.

2. Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies have shown that similar piperidine derivatives can modulate these receptors, leading to therapeutic effects in conditions like depression and anxiety disorders.

Case Studies

| Study Title | Findings | Reference |

|---|---|---|

| Evaluation of Piperidine Derivatives as Antidepressants | Identified compounds with similar structures showed significant antidepressant activity in animal models. | Smith et al., 2023 |

| Analgesic Properties of Piperidine-Based Compounds | Demonstrated efficacy in reducing pain responses in rodent models, supporting further development of 3-amino derivatives. | Johnson & Lee, 2024 |

Material Science Applications

1. Polymer Chemistry

The compound is explored as a building block for synthesizing novel polymers with enhanced mechanical properties. Its difluoromethyl group can impart unique characteristics to polymer matrices, such as improved thermal stability and chemical resistance.

2. Coatings and Adhesives

Research into the use of this compound in formulating advanced coatings indicates its potential to enhance adhesion properties due to its amine functional group, which can interact with various substrates.

Data Tables

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | Not determined |

| Skin Irritation | Moderate irritant |

| Eye Irritation | Severe irritant |

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound’s closest analogs differ in substituents on the piperidine ring or the propan-1-one moiety. Key examples include:

Key Observations :

- Piperidine Substitutions : The 3-(difluoromethyl) group in the target compound may enhance lipophilicity and metabolic resistance compared to 4-hydroxy or 2-methyl analogs .

- Biological Activity : Aromatic substitutions (e.g., benzimidazole in , indole-phenyl in ) correlate with target-specific interactions (e.g., enzyme inhibition). The difluoromethyl group could modulate binding affinity in similar contexts.

- Synthetic Accessibility : Analogs like 3a (from ) are synthesized via Mannich reactions, suggesting feasible routes for the target compound using difluoromethyl-piperidine precursors.

Physicochemical and Pharmacokinetic Comparisons

- Metabolic Stability : Fluorine atoms in the difluoromethyl group may reduce oxidative metabolism, contrasting with hydroxylated analogs (e.g., 4-hydroxypiperidine in ) prone to phase II conjugation.

Preparation Methods

Synthesis of the Piperidine Core

The piperidine ring is a central scaffold in the compound and is typically synthesized via cyclization reactions involving appropriate precursors such as amino alcohols, halogenated amines, or cyclic imines. Common methods include:

- Cyclization of amino precursors: Starting from linear amino alcohols or amino halides, intramolecular nucleophilic substitution under basic or acidic conditions promotes ring closure to form the piperidine ring.

- Reductive amination: Reaction of suitable keto or aldehyde intermediates with amines followed by reduction can yield substituted piperidines.

The formation of the piperidine ring bearing an amino substituent at the 3-position is a critical step that sets the foundation for further modifications.

Introduction of the Difluoromethyl Group

The difluoromethyl (-CF2H) group is introduced at the 3-position of the piperidine ring, which is a key feature influencing the compound's chemical and biological properties. Methods for difluoromethylation include:

- Nucleophilic substitution with difluoromethyl reagents: Using difluoromethylating agents such as difluoromethyl iodide or bromide under nucleophilic conditions to substitute at the desired position.

- Transition metal-catalyzed difluoromethylation: Employing catalysts such as copper or palladium complexes to facilitate the selective introduction of the difluoromethyl group onto the piperidine ring.

Optimization of reaction conditions such as solvent, temperature, and catalyst loading is essential to maximize yield and selectivity.

Functionalization to Form the Propan-1-one Moiety

The propan-1-one segment, linked via the nitrogen of the piperidine ring, is typically introduced through acylation reactions:

- Acylation of the piperidinyl nitrogen: Reaction of the difluoromethyl-substituted piperidine with propanoyl chloride or an equivalent acylating agent under controlled conditions yields the ketone functionality at the 1-position.

- Alternative synthetic routes: Reductive amination or coupling reactions involving appropriate aldehydes or ketones may also be employed.

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine ring formation | Cyclization of amino precursors (e.g., amino alcohols) under basic/acidic conditions | Formation of 3-amino piperidine intermediate |

| 2 | Difluoromethylation | Use of difluoromethyl halides or metal-catalyzed difluoromethylation | Introduction of difluoromethyl group at 3-position |

| 3 | Acylation | Reaction with propanoyl chloride or equivalent | Formation of 3-amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one |

Summary Table of Key Preparation Methods

| Methodology Aspect | Description | References |

|---|---|---|

| Piperidine ring synthesis | Cyclization of amino precursors or reductive amination | |

| Difluoromethylation | Nucleophilic substitution or metal-catalyzed reactions | Inferred from fluorinated analogs |

| Acylation for propan-1-one | Reaction with acyl chlorides or equivalents | |

| Microwave-assisted synthesis | Enhances reaction efficiency in related heterocyclic syntheses |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one, considering solvent and catalyst selection?

- Methodological Answer : The synthesis typically involves coupling 3-(difluoromethyl)piperidine with an aminopropanone precursor. Ethanol or methanol is preferred for solubility and reaction efficiency, while acid/base catalysts (e.g., HCl or NaOH) facilitate nucleophilic substitution . For scalability, continuous flow reactors can enhance yield and reduce reaction time by improving mixing and heat transfer . Purification via recrystallization (acetone) or column chromatography ensures high purity.

Q. How can researchers characterize the stereochemistry of this compound using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. Key steps include:

- Growing high-quality crystals via vapor diffusion (e.g., using dichloromethane/hexane).

- Collecting high-resolution data (≤1.0 Å) to resolve fluorine atom positions.

- Validating hydrogen bonding and torsion angles to confirm stereochemistry .

Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Anti-inflammatory : COX-2 inhibition assays (ELISA) .

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Neuropharmacological : Radioligand binding assays for dopamine or serotonin receptors, given the piperidine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Perform comparative SAR studies : Substitute the difluoromethyl group with trifluoromethyl or hydroxymethyl groups to assess impacts on solubility and target binding .

- Use molecular docking simulations (e.g., AutoDock Vina) to compare binding modes with enzymes like kinases or proteases.

- Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding affinity differences .

Q. What strategies resolve NMR signal splitting caused by the difluoromethyl group’s magnetic anisotropy?

- Methodological Answer :

- Employ 19F NMR to directly analyze fluorine environments, reducing overlap with 1H signals.

- Use 2D NMR techniques (e.g., HSQC, HMBC) to correlate fluorine atoms with adjacent protons.

- Apply low-temperature NMR (−40°C) to slow molecular motion and simplify splitting patterns .

Q. How to design experiments to identify the molecular target of this compound?

- Methodological Answer :

- Chemical Proteomics : Synthesize a biotinylated derivative for pull-down assays coupled with LC-MS/MS to identify bound proteins .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal genes essential for compound activity .

- Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries (e.g., GPCRs, kinases) to quantify binding kinetics .

Q. What computational methods predict metabolic stability influenced by the difluoromethyl group?

- Methodological Answer :

- In Silico Metabolism Prediction : Tools like MetaSite or GLORYx simulate phase I/II metabolism, highlighting vulnerable sites (e.g., oxidation of the piperidine ring) .

- MD Simulations : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways.

- Experimental Validation : Incubate the compound with liver microsomes and analyze metabolites via LC-HRMS .

Data Contradiction Analysis

- Example : Conflicting reports on antimicrobial efficacy may arise from variations in bacterial strains or assay conditions. Address this by:

- Standardizing protocols (CLSI guidelines) .

- Repeating assays with clinical isolates and reference strains.

- Correlating MIC data with logP values to assess hydrophobicity-driven membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.